3-Cyano-5-nitrobenzoic acid
Description
Overview of Aromatic Carboxylic Acids as Research Scaffolds
Aromatic carboxylic acids, such as benzoic acid and its derivatives, are fundamental scaffolds in chemical research. Their rigid, planar structure provides a well-defined framework for the attachment of various functional groups, allowing for systematic studies of structure-activity relationships. These compounds are prevalent in medicinal chemistry, materials science, and organic synthesis. shareok.org The carboxylic acid group itself is a versatile functional handle, capable of participating in a wide range of chemical transformations. princeton.edunih.gov Recent advancements have highlighted the use of carboxylic acids in photoredox catalysis, enabling their conversion into valuable and complex molecules under mild conditions. nih.govresearchgate.net This adaptability makes aromatic carboxylic acids crucial building blocks for the synthesis of new pharmaceuticals and functional materials. shareok.orgprinceton.edunih.gov
Significance of Cyano and Nitro Substituents in Aromatic Systems
The introduction of cyano (-CN) and nitro (-NO₂) groups onto an aromatic ring significantly influences the molecule's electronic properties and reactivity. Both are potent electron-withdrawing groups, acting through both inductive and resonance effects. libretexts.orguomustansiriyah.edu.iqlibretexts.org This electron withdrawal deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene (B151609). uomustansiriyah.edu.iqlibretexts.org For instance, a nitro group can decrease the reactivity of the ring by a factor of more than 10 million. uomustansiriyah.edu.iqlibretexts.org
Conversely, this deactivation for electrophilic attack activates the ring for nucleophilic aromatic substitution. uomustansiriyah.edu.iq The electron-withdrawing nature of these substituents also increases the acidity of the benzoic acid. libretexts.org The cyano and nitro groups themselves can undergo a variety of chemical transformations, further enhancing the synthetic utility of the molecule. smolecule.comsmolecule.comevitachem.com For example, the nitro group can be reduced to an amino group, and the cyano group can be hydrolyzed to a carboxylic acid or participate in nucleophilic substitution reactions. smolecule.comevitachem.com
Contextualization of 3-Cyano-5-nitrobenzoic Acid within Contemporary Chemical Research
This compound is a specialized research chemical that embodies the principles of substituted benzoic acids. Its unique substitution pattern, with two strong electron-withdrawing groups meta to the carboxylic acid, makes it a subject of interest for studying substituent effects and as a building block in the synthesis of more complex molecules. nih.govchemsrc.com It is used in various fields of chemical and biological research, including the development of new pharmaceuticals and materials. smolecule.comhoelzel-biotech.com The presence of three distinct functional groups provides multiple points for chemical modification, allowing for the creation of a diverse library of derivative compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUIBKBNBPSUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620507 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-65-1 | |
| Record name | 3-Cyano-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 3 Cyano 5 Nitrobenzoic Acid
Electrophilic Aromatic Substitution Pathways and Orienting Effects
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are highly dependent on the substituents already present on the ring.
The benzene (B151609) ring of 3-cyano-5-nitrobenzoic acid is severely deactivated towards electrophilic attack. This is because all three substituents—the carboxylic acid, nitro, and cyano groups—are powerful electron-withdrawing groups. chemicalbook.comwikipedia.org They function by both inductive effects and, in the case of the nitro and cyano groups, resonance effects, which pull electron density away from the aromatic system. This reduction in electron density makes the ring much less attractive to incoming electrophiles.
Furthermore, all three groups are meta-directors for any potential, albeit highly unfavorable, electrophilic substitution. This means that if a reaction were to occur, the incoming electrophile would be directed to the C2, C4, or C6 positions, which are meta to the existing substituents. However, the cumulative deactivating effect of these three groups makes such reactions practically difficult to achieve under standard electrophilic substitution conditions.
Nucleophilic Aromatic Substitution Reactions
In stark contrast to its inertness towards electrophiles, the structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This type of substitution is favored by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
For an SNAr reaction to proceed, a suitable leaving group (such as a halide) must be present on the ring. The electron-withdrawing substituents are most effective at activating the ring when they are positioned ortho or para to this leaving group. libretexts.org In a hypothetical derivative, such as 4-chloro-3-cyano-5-nitrobenzoic acid, the nitro group (para to the chlorine) and the cyano group (ortho to the chlorine) would strongly stabilize the carbanionic intermediate formed upon attack by a nucleophile at the C4 position. This stabilization facilitates the displacement of the leaving group. libretexts.org
The general mechanism involves two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org
While this compound itself lacks a leaving group, its substituted derivatives are prime candidates for SNAr reactions, a cornerstone of synthesizing complex aromatic compounds. scranton.edu
Carboxylic Acid Group Reactivity
The carboxylic acid group is a key site of reactivity, allowing for transformations such as decarboxylation, esterification, and amidation.
Thermal decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂) upon heating. Studies on related nitrobenzoic acids show that they undergo first-order kinetic decarboxylation in solvents like glycerol. oup.com The presence of electron-withdrawing substituents on the aromatic ring is expected to lower the thermal stability of the benzoic acid and facilitate decarboxylation. researchgate.net
For m-nitrobenzoic acid, the reaction is proposed to proceed through a unimolecular electrophilic substitution (SE1) mechanism. oup.com Given the structural similarity, this compound would likely follow a similar pathway. The addition of the second electron-withdrawing cyano group would further destabilize the C-C bond between the ring and the carboxyl group, potentially lowering the temperature required for decarboxylation compared to 3-nitrobenzoic acid. Kinetic studies using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) on nitrobenzoic acid isomers have been used to determine thermokinetic parameters and activation energies for the decomposition process. scielo.br
Table 1: Kinetic Data for Thermal Decarboxylation of Nitrobenzoic Acid Isomers in Glycerol This table presents data for related isomers to infer the behavior of this compound.
| Compound | Temperature Range (°C) | Proposed Mechanism | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| m-Nitrobenzoic Acid | 210-250 | SE1 (unimolecular) | Data available in source | oup.com |
| p-Nitrobenzoic Acid | 210-250 | SE1 (unimolecular) | Data available in source | oup.com |
| o-Nitrobenzoic Acid | 210-250 | SE1 changing to SE2 | Data available in source | oup.com |
Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. truman.eduiajpr.com This is a reversible equilibrium reaction. learncbse.in To drive the reaction towards the product, water is typically removed as it is formed. learncbse.ingoogle.com A common procedure involves refluxing the carboxylic acid with an excess of the alcohol (e.g., methanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). truman.edu
Amidation: The formation of an amide from this compound typically proceeds via a two-step process to enhance reactivity. The carboxylic acid is first converted into a more reactive acyl derivative, such as an acyl chloride or an acid anhydride. This intermediate then readily reacts with an amine to form the corresponding amide. Alternatively, direct condensation with an amine can be achieved using coupling agents or through thermal methods, as seen in the one-step amide condensation reaction between the lipid DOPE and lipoic acid-NHS. acs.org
Table 2: Representative Conditions for Esterification Based on the reaction of the closely related 3-nitrobenzoic acid.
| Reaction | Reagents | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | This compound, Methanol (anhydrous) | Concentrated H₂SO₄ | Reflux for 1 hour | Methyl 3-cyano-5-nitrobenzoate | truman.edu |
Nitro Group Transformations
The nitro group is a versatile functional group that can be transformed into other functionalities, most notably an amino group.
The nitro group of this compound can be chemoselectively reduced to an amino group (-NH₂) to form 3-amino-5-cyanobenzoic acid. "Chemoselective" implies that the reduction specifically targets the nitro group while leaving the cyano and carboxylic acid groups unaffected.
This transformation is commonly achieved through several methods:
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. wikipedia.org It is often highly effective and clean.
Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).
Recent advances have also led to the development of sophisticated catalysts, such as Fe₃O₄-MWCNTs@PEI-Ag nanocomposites, which can efficiently catalyze the reduction of nitroaromatic compounds in aqueous solutions at room temperature, offering high selectivity and reusability. nih.gov
Table 3: Conditions for Chemoselective Nitro Group Reduction
| Method | Reagents & Catalyst | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂, solvent (e.g., ethanol, ethyl acetate) | 3-Amino-5-cyanobenzoic acid | wikipedia.org |
| Metal-Acid Reduction | Fe powder, HCl (aq) | Heating/stirring | 3-Amino-5-cyanobenzoic acid | |
| Nanocatalyst Reduction | NaBH₄, Fe₃O₄-MWCNTs@PEI-Ag | Aqueous solution, room temperature | Corresponding amine | nih.gov |
Derivatization Strategies and Advanced Functionalization of 3 Cyano 5 Nitrobenzoic Acid
Synthesis and Characterization of Ester and Amide Derivatives
The carboxylic acid group of 3-cyano-5-nitrobenzoic acid is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved by reaction with an alcohol in the presence of an acid catalyst. This can also be accomplished using diazomethane (B1218177) for the synthesis of methyl esters. diva-portal.org These ester derivatives are often used as intermediates for further functionalization or as final products in various applications.
Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. nih.gov This reaction can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive acyl halide. google.com Amide derivatives are of particular interest in medicinal chemistry due to the prevalence of the amide bond in biological systems.
Table 1: Examples of Ester and Amide Derivatives of this compound
| Derivative Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Ester | Alcohol, Acid Catalyst | -COOR | google.com |
| Amide | Amine, Coupling Agent | -CONR₂ | nih.govgoogle.com |
| Acyl Halide | Thionyl Chloride (SOCl₂) | -COCl | google.com |
Introduction of Halogenated Moieties and Other Substituents
The introduction of halogen atoms and other substituents onto the aromatic ring of this compound can significantly influence its electronic properties and reactivity.
Halogenation: Halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. The electron-withdrawing nature of the cyano and nitro groups directs the incoming electrophile to specific positions on the ring. smolecule.com Halogenated derivatives can serve as precursors for cross-coupling reactions to introduce further diversity.
Other Substitutions: The aromatic ring can also be functionalized with other groups through various substitution reactions. For instance, the nitro group can be reduced to an amino group, which can then be diazotized and replaced with a variety of substituents through Sandmeyer-type reactions. google.com
Table 2: Halogenation and Other Substitution Reactions
| Reaction Type | Reagents | Position of Substitution | Reference |
| Bromination | N-Bromosuccinimide (NBS), Lewis Acid | Varies based on directing groups | smolecule.com |
| Sandmeyer Reaction | NaNO₂/HCl, Copper Salt | Position of original amino group | google.com |
Transformations to Altered Functional Groups (e.g., Alcohols, Amines, Thioamides)
The existing functional groups on this compound can be transformed into other functionalities, opening up new avenues for derivatization.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or metal catalysts. evitachem.com This amino group can then participate in a wide range of reactions, including acylation and diazotization.
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine or hydrolyzed to a carboxylic acid under appropriate conditions.
Conversion to Thioamides: The cyano group can also be converted to a thioamide, a functional group with applications in the synthesis of heterocyclic compounds. This transformation can be achieved using reagents like hydrogen sulfide. mdpi.com
Table 3: Functional Group Transformations
| Initial Functional Group | Reagents | Resulting Functional Group | Reference |
| Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) | evitachem.com |
| Cyano (-CN) | Reducing Agent | Primary Amine (-CH₂NH₂) | - |
| Cyano (-CN) | H₂S | Thioamide (-CSNH₂) | mdpi.com |
Multi-Component Reactions Incorporating this compound Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. This compound can be a valuable component in several types of MCRs.
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can serve as the carboxylic acid component in this reaction, leading to the formation of complex amides with high structural diversity. wikipedia.orgbeilstein-journals.org The reaction is typically conducted in aprotic solvents and is known for its high atom economy. organic-chemistry.org
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org While this compound itself does not directly participate as the active methylene component, its derivatives, particularly those where the nitro group is reduced to an amine and then transformed, or where the carboxylic acid is converted to an aldehyde, could potentially be used in such reactions. wikipedia.orgthieme-connect.de The products of Knoevenagel condensations are often α,β-unsaturated compounds, which can undergo subsequent cyclization (annulation) reactions to form various heterocyclic structures. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can lead to decarboxylation when a carboxylic acid is present in the active methylene component. organic-chemistry.org
Table 4: Multi-Component Reactions
| Reaction Type | Key Reactants | Product Type | Reference |
| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
| Knoevenagel Condensation | Active Methylene Compound, Carbonyl | α,β-Unsaturated Compound | wikipedia.orgthieme-connect.deorganic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 3-Cyano-5-nitrobenzoic acid, providing unambiguous evidence of its molecular structure.
¹H and ¹³C NMR for Precise Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the substitution pattern of the benzene (B151609) ring and confirming the presence of the cyano and nitro functional groups. While specific experimental data for this compound is not widely available in the public domain, analysis of closely related structures allows for the prediction of expected chemical shifts.
For a definitive structural analysis, detailed information from the ¹H NMR spectrum, including chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), is crucial. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring and the carbons of the carboxylic acid and cyano groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | s |
| H-4 | 8.6 - 8.8 | s |
| H-6 | 8.9 - 9.1 | s |
| COOH | 13.0 - 14.0 | br s |
Note: Predicted values are based on the analysis of similar aromatic compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 163 - 166 |
| C-NO₂ | 148 - 150 |
| C-CN | 115 - 118 |
| C-COOH | 133 - 135 |
| C-2 | 130 - 132 |
| C-4 | 128 - 130 |
| C-6 | 135 - 137 |
Note: Predicted values are based on the analysis of similar aromatic compounds. Actual experimental values may vary.
Heteronuclear NMR (e.g., ¹⁹F NMR) for Kinetic and Mechanistic Studies
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the nature of intermolecular interactions.
Identification of Characteristic Functional Groups and Intermolecular Interactions
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration typically appears in the region of 2220-2240 cm⁻¹. The nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. The carboxylic acid functional group is characterized by a broad O-H stretching band from 2500-3300 cm⁻¹ due to hydrogen bonding, and a strong carbonyl (C=O) stretching absorption between 1680-1710 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Nitrile | C≡N stretch | 2220 - 2240 |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Nitro | Asymmetric N-O stretch | 1520 - 1560 |
| Nitro | Symmetric N-O stretch | 1345 - 1385 |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound. The exact mass of the compound can be calculated based on the most abundant isotopes of its constituent elements (C, H, N, O). This experimental value is then compared to the theoretical exact mass to confirm the molecular formula.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₄N₂O₄ |
| Theoretical Exact Mass | 192.0171 u |
| Expected [M-H]⁻ Ion (m/z) | 191.0093 |
| Expected [M+H]⁺ Ion (m/z) | 193.0249 |
Note: The expected m/z values for the molecular ions are critical for confirming the identity of the compound in HRMS analysis.
Fragmentation Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. In a typical mass spectrometry experiment, a molecule is ionized and then breaks apart into charged fragments. The pattern of these fragments serves as a molecular fingerprint.
For this compound, a detailed fragmentation analysis would provide definitive confirmation of its chemical structure. The fragmentation pattern would be expected to arise from the characteristic cleavage of its functional groups—the carboxylic acid, the nitro group, and the cyano group—as well as the aromatic ring. Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the loss of the entire carboxyl group (-COOH), and the elimination of the nitro group (-NO₂) or its components.
However, a thorough review of published scientific literature reveals a notable absence of specific, detailed studies on the mass spectrometric fragmentation analysis of this compound. While fragmentation patterns of related compounds like benzoic acid and m-nitrobenzoic acid are well-documented, this specific data for the title compound is not currently available. Therefore, a data table of its specific fragmentation ions cannot be compiled at this time.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are critical for probing the electronic properties of a molecule. These methods provide insights into electronic transitions, chromophoric systems, and the influence of molecular structure on photophysical behavior.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound would be expected to exhibit characteristic bands corresponding to π → π* and n → π* transitions. The aromatic ring, in conjunction with the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the carboxylic acid (-COOH) group, forms a complex chromophoric system. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment.
Despite the theoretical interest in its electronic structure, specific experimental data detailing the UV-Vis absorption spectrum of this compound, including the precise wavelengths of maximum absorption and the corresponding molar absorptivity values in various solvents, are not available in the current scientific literature.
Aggregation-induced emission (AIE) and dual-state emission (DSE) are fascinating photophysical phenomena where certain molecules exhibit enhanced fluorescence in the aggregated or solid state, a behavior contrary to the common aggregation-caused quenching (ACQ) effect. The presence of a cyano group, a common substituent in many AIE-active molecules, makes this compound a candidate for such investigations. A study of its fluorescence behavior in different solvent mixtures or in the solid state would be necessary to determine if it possesses AIE or DSE characteristics.
A comprehensive search of research databases indicates that there are no published studies investigating the fluorescence properties of this compound. Consequently, there is no information on whether this compound exhibits aggregation-induced or dual-state emission phenomena.
Electrochemical Characterization
Electrochemical methods are employed to study the redox properties of a molecule, providing information on its electron-transfer capabilities, reaction mechanisms, and potential for use in electrochemical applications.
Cyclic voltammetry (CV) is a potent electrochemical technique for determining the reduction and oxidation potentials of a substance. For this compound, CV could be used to probe the electrochemical reduction of the nitro group, which is a well-known electroactive moiety. The resulting voltammogram would provide the cathodic and anodic peak potentials, which are indicative of the energies required for reduction and oxidation processes. This data is valuable for predicting the compound's reactivity and for designing electrosynthetic routes. Studies on similar molecules, such as m-nitrobenzoic acid, have shown that the reduction of the nitro group is a diffusion-controlled, irreversible process. rjpbcs.com
However, specific experimental data from cyclic voltammetry studies conducted on this compound are not present in the available scientific literature. Therefore, a definitive determination of its redox potentials and a prediction of its electrochemical reactivity based on direct experimental evidence cannot be provided.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For a molecule like 3-Cyano-5-nitrobenzoic acid, DFT calculations would be instrumental in elucidating its fundamental chemical nature.
The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, the primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring.
Computational studies on substituted benzoic acids, such as o-nitrobenzoic acid, have shown that substituents adjacent to the carboxylic acid group can induce torsional strain, leading to non-planar conformations to alleviate steric hindrance. In the case of this compound, both the cyano and nitro groups are in the meta position relative to the carboxylic acid. This positioning minimizes direct steric clash between the ortho positions and the carboxylic acid group. Consequently, the optimized geometry of this compound is expected to be largely planar, with the carboxylic acid group, cyano group, and nitro group lying in or very close to the plane of the benzene ring. This planarity allows for maximal delocalization of π-electrons across the aromatic system and the substituents.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, both the cyano (-CN) and nitro (-NO₂) groups are strong electron-withdrawing groups. These groups are known to lower the energy of the LUMO significantly. Studies on substituted benzoic acids have demonstrated that electron-withdrawing substituents decrease both the HOMO and LUMO energy levels, but the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoic acid. Therefore, this compound is predicted to have a relatively low HOMO-LUMO energy gap, suggesting it is a reactive molecule, susceptible to nucleophilic attack.
The distribution of the HOMO and LUMO densities is also informative. In nitro- and cyano-substituted aromatic compounds, the HOMO is generally distributed over the benzene ring, while the LUMO is often localized on the electron-withdrawing substituents and the atoms of the ring to which they are attached. This distribution indicates that the aromatic ring is the likely site for electrophilic attack (where the HOMO is involved), while nucleophilic attack would be directed towards the regions of high LUMO density.
Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Compounds
| Orbital | Predicted Energy (eV) | Characteristics |
| HOMO | Low | Primarily located on the benzene ring |
| LUMO | Very Low | Concentrated on the nitro and cyano groups, and the ring carbons attached to them |
| HOMO-LUMO Gap | Small | Indicates high chemical reactivity |
Note: The values in this table are qualitative predictions based on trends observed in computational studies of related nitro- and cyanobenzoic acids.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. It provides a picture of the localized bonds and lone pairs, which is more intuitive than the delocalized molecular orbitals.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would be expected to show the most negative potential localized on the oxygen atoms of the nitro and carboxylic acid groups, and to a lesser extent, on the nitrogen atom of the cyano group. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive electrostatic potential would be anticipated around the hydrogen atom of the carboxylic acid group, making it a strong proton donor (acidic). The carbon atoms of the benzene ring, being electron-deficient due to the attached withdrawing groups, would also exhibit a degree of positive potential, rendering them susceptible to nucleophilic aromatic substitution under certain conditions.
DFT calculations are also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathway.
Molecular Dynamics and Simulation Studies
While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be employed to study its behavior in different solvent environments. For instance, simulations in an aqueous solution could reveal the details of its hydration shell and the dynamics of the hydrogen bonding interactions between the carboxylic acid group and water molecules. Such studies are crucial for understanding its solubility and behavior in biological systems or as a reactant in solution-phase chemistry. Furthermore, MD simulations could be used to model the interactions of this compound with other molecules, such as in the context of crystal growth or binding to a biological target, providing a dynamic picture of these processes that is not accessible through static quantum chemical calculations alone.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, QSAR and cheminformatics approaches can be employed to predict its reactivity and selectivity in various chemical reactions. These computational methods utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
The reactivity of this compound is significantly influenced by the strong electron-withdrawing properties of both the cyano (-CN) and nitro (-NO₂) groups. These groups deactivate the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution. Cheminformatics tools can quantify these electronic effects and help predict the most likely sites for reaction.
A hypothetical QSAR study for a series of substituted nitrobenzoic acids, including this compound, could involve the calculation of various molecular descriptors. These descriptors can be categorized into several classes, including electronic, steric, and topological.
Electronic Descriptors:
Electronic descriptors are crucial for understanding the reactivity of aromatic compounds. For this compound, key electronic descriptors would include:
Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. The nitro group has a large positive σ value, indicating strong electron withdrawal, while the cyano group also contributes significantly to the deactivation of the ring.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the LUMO is particularly relevant for nucleophilic attack, with a lower LUMO energy indicating greater susceptibility to reaction. The strong electron-withdrawing groups in this compound are expected to significantly lower its LUMO energy. nih.gov
Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the areas around the nitro and cyano groups would show a strong positive potential, indicating them as likely sites for nucleophilic attack.
Electron Affinity (EA): This descriptor measures the energy change when an electron is added to a molecule. A higher electron affinity suggests a greater propensity to accept an electron, which is relevant in reactions involving electron transfer.
Steric and Topological Descriptors:
While electronic effects are dominant, steric and topological factors also play a role in determining reactivity and selectivity.
Steric hindrance: The spatial arrangement of the cyano, nitro, and carboxylic acid groups can influence the accessibility of different positions on the aromatic ring to incoming reagents.
Topological indices: These descriptors are derived from the graph representation of a molecule and can capture information about its size, shape, and branching.
The following interactive data table illustrates a hypothetical set of calculated molecular descriptors for this compound and related compounds, which could be used to build a QSAR model for predicting reactivity in a nucleophilic aromatic substitution reaction.
| Compound | LUMO Energy (eV) | Electron Affinity (eV) | Molecular Electrostatic Potential at C-1 (kcal/mol) | Predicted Relative Reactivity |
| 3-Nitrobenzoic acid | -2.5 | 1.8 | +25 | 1.0 |
| 3,5-Dinitrobenzoic acid | -3.2 | 2.5 | +35 | 5.0 |
| This compound | -3.0 | 2.3 | +32 | 4.5 |
| 4-Chlorobenzoic acid | -1.8 | 1.2 | +15 | 0.5 |
Cheminformatics in Predicting Selectivity:
Cheminformatics models can also predict the regioselectivity of reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction, the model would likely predict that the positions ortho and para to the strongly activating nitro group are the most favorable for attack. By analyzing the calculated partial atomic charges and Fukui functions (which indicate the propensity of a site to undergo nucleophilic or electrophilic attack), a more refined prediction of the major product can be achieved.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of electron-withdrawing cyano and nitro groups, along with the reactive carboxylic acid moiety, makes 3-Cyano-5-nitrobenzoic acid a valuable precursor in the multi-step synthesis of intricate molecular architectures. These functional groups can be selectively modified or can influence the reactivity of the aromatic ring, allowing for the construction of a diverse range of derivatives.
Precursor to Agrochemical Building Blocks and Intermediates
While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented in publicly available research, its structural motifs are present in various herbicidal and pesticidal compounds. The nitro and cyano functionalities are known to be important toxophores or can be chemically transformed into other functional groups commonly found in agrochemically active molecules. For instance, the reduction of the nitro group to an amine, followed by diazotization and substitution, offers a pathway to a wide array of substituted benzoic acid derivatives, which are core structures in many agricultural products. The investigation of benzoic acid derivatives for promoting plant growth and protecting crops from herbicides underscores the potential for compounds derived from this compound in this sector.
Precursor to Active Pharmaceutical Intermediates and Research Compounds
The synthesis of active pharmaceutical ingredients (APIs) often involves the use of highly functionalized intermediates to build molecular complexity. Cyanobenzoic acid derivatives, including structures related to this compound, have been identified as crucial intermediates in the development of therapeutic agents. Notably, patents describe the use of cyanobenzoic acid derivatives in the synthesis of platelet aggregation inhibitors, a class of drugs used to prevent blood clots. google.comgoogle.com The synthesis pathways outlined in these documents often involve the transformation of nitro and cyano groups on a benzoic acid core to introduce the necessary functionalities for biological activity. This positions this compound as a potential starting material or key intermediate for the synthesis of novel drug candidates and research compounds in medicinal chemistry.
Development of Novel Functional Materials
The inherent electronic and structural properties of this compound make it an attractive candidate for the creation of new materials with tailored functionalities. The electron-withdrawing nature of the cyano and nitro groups can influence the electronic properties of resulting materials, while the carboxylic acid provides a convenient point of attachment for polymerization or surface functionalization.
Building Block for Organic Electronic and Optoelectronic Devices
The field of organic electronics relies on the design and synthesis of organic molecules with specific electronic and photophysical properties. While direct research on this compound in this context is limited, its constituent functional groups are known to be important in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cyano and nitro groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, which is a key strategy in tuning the electronic characteristics of materials for specific device applications. Further research could explore the incorporation of this building block into larger conjugated systems to create novel materials for electronic and optoelectronic applications.
Monomer in the Synthesis of Advanced Polymers and Composites
The carboxylic acid functionality of this compound allows it to act as a monomer in polymerization reactions, such as polyesterification or polyamidation. The incorporation of the cyano and nitro groups into the polymer backbone would be expected to impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and specific electronic characteristics. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the principles of polymer chemistry suggest its potential for creating specialty polymers with applications in areas such as high-performance plastics, membranes, and functional coatings.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound readily deprotonates to form a carboxylate, which can coordinate to metal ions to form coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing.
The presence of the additional cyano and nitro functional groups on the organic linker can influence the structure and properties of the resulting MOF. These groups can participate in secondary interactions, such as hydrogen bonding or dipole-dipole interactions, which can affect the packing of the framework and the size and shape of the pores. Furthermore, the cyano group itself can potentially coordinate to metal centers, leading to more complex and interconnected network topologies. While the use of this compound as a linker in MOF synthesis is an area that remains to be fully explored, the versatility of related cyanobenzoic and nitrobenzoic acids in MOF chemistry suggests that it holds significant promise for the construction of novel, functional porous materials.
Ligand Design and Coordination Site Utilization for Coordination Polymers
No specific studies detailing the use of this compound as a ligand for the synthesis of coordination polymers were identified. The design of such polymers relies on the predictable interaction between a metal ion and the coordination sites of an organic ligand. For substituted benzoic acids, the carboxylate group is a primary coordination site. The nitrile (-CN) and nitro (-NO2) groups also possess the potential to coordinate with metal centers, which could lead to polymers with complex and potentially functional structures. However, literature specifically exploring these interactions for this compound is not available.
Rational Design of Supramolecular Assemblies via Metal-Ligand Interactions
There is no available research on the rational design of supramolecular assemblies using this compound. This area of materials science focuses on creating complex, ordered structures through the controlled self-assembly of molecules, often directed by metal-ligand interactions. The specific geometric and electronic properties imparted by the cyano and nitro substituents on the benzoic acid scaffold could theoretically be exploited for such designs, but experimental or theoretical studies on this specific compound have not been reported.
Supramolecular Chemistry and Crystal Engineering
The exploration of this compound within the field of crystal engineering, which involves the design and synthesis of solid-state structures with desired properties, is not documented in the reviewed literature.
Investigation of Hydrogen Bonding Networks and Other Intermolecular Interactions
A crystallographic analysis of this compound, which would be necessary to investigate its hydrogen bonding networks and other intermolecular interactions (such as π-π stacking or dipole-dipole interactions involving the cyano and nitro groups), has not been published. Such studies are foundational to understanding the solid-state behavior of a compound.
Design and Characterization of Cocrystals and Molecular Salts
No reports on the design, synthesis, or characterization of cocrystals or molecular salts involving this compound were found. This strategy is often used to modify the physicochemical properties of a substance, such as solubility or stability, by combining it with another molecule in a crystalline lattice.
Studies on Polymorphism and Solid-State Phase Transitions
There is no available literature on the existence of different crystalline forms (polymorphs) of this compound or any studies on its solid-state phase transitions.
Biocatalysis and Enzyme-Mediated Transformations
The use of this compound in biocatalysis or in enzyme-mediated transformations is not described in the scientific literature. While the compound is used as a precursor in chemical synthesis, for instance in the preparation of 3-amino-5-cyanobenzoic acid through chemical reduction methods, there is no evidence of enzymatic processes being employed for its synthesis or modification. One study noted that catalytic hydrogenation, a chemical method, was problematic for the reduction of the nitro group, necessitating an alternative non-biocatalytic approach. nih.gov
Studies on Enzyme Specificity and Efficiency in Biocatalytic Syntheses
The field of biocatalysis leverages the high selectivity and efficiency of enzymes for chemical transformations, offering a sustainable alternative to traditional synthetic methods. ucl.ac.uknih.govresearchgate.net Substituted aromatic compounds, such as derivatives of nitrobenzoic acid, serve as crucial tools for probing the specificity and efficiency of various enzymes. While direct studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, research on structurally similar compounds provides significant insights into how enzymes interact with such substrates.
A key area of investigation is the enzymatic degradation of nitroaromatic compounds, which are common environmental pollutants. nih.gov Studies on enzymes like dioxygenases are vital for developing bioremediation strategies. nih.gov For instance, the substrate specificity of 3-nitrobenzoic acid dioxygenase (MnbAB) from Comamonas sp. JS46 has been evaluated to understand its catalytic activity. nih.gov This enzyme complex is responsible for the initial step in the degradation pathway of 3-nitrobenzoic acid (3-NBA), where it catalyzes the dihydroxylation of the aromatic ring, leading to the spontaneous release of a nitrite (B80452) group. nih.gov
To determine the enzyme's substrate preference, researchers express the enzyme in a host organism like Escherichia coli and test its activity against a panel of nitroaromatic compounds. nih.gov The efficiency of the conversion is often quantified by measuring the amount of released nitrite. nih.gov Research has shown that the MnbAB enzyme exhibits a strong preference for 3-nitrobenzoic acid over other derivatives. The presence and position of other functional groups on the benzoic acid ring significantly influence the enzyme's activity. For example, the presence of a hydroxyl or amino group ortho to the nitro group was found to decrease the activity of MnbAB. nih.gov Such studies are fundamental to understanding the structure-activity relationships that govern enzyme-substrate interactions and are crucial for enzyme engineering efforts aimed at creating biocatalysts with novel specificities.
Below is a table summarizing the relative activity of the MnbAB enzyme with various substrates, illustrating its specificity.
| Substrate | Relative Activity (%) |
| 3-Nitrobenzoic acid | 100 |
| 4-Nitrobenzoic acid | 19.4 |
| 3,5-Dinitrobenzoic acid | 11.2 |
| 2-Nitrobenzoic acid | 1.8 |
| Nitrobenzene | 1.2 |
| 2-Nitrotoluene | 2.5 |
| 3-Nitrotoluene | 10.3 |
| 4-Nitrotoluene | 1.4 |
| Data derived from studies on 3-nitrobenzoic acid dioxygenase (MnbAB) to illustrate enzyme specificity principles. |
Another important class of enzymes studied in biocatalysis are nitrilases, which catalyze the hydrolysis of nitriles (cyano groups) to carboxylic acids. These enzymes are highly valued for their ability to perform reactions with high enantioselectivity, which is critical in the pharmaceutical industry for producing chiral intermediates. researchgate.net For example, nitrilases have been successfully employed in the asymmetric synthesis of (S)-3-cyano-5-methylhexanoic acid, a key precursor for the drug pregabalin. researchgate.net The efficiency of these biocatalytic routes is often superior to traditional chemical methods, offering higher yields and enantiomeric excess under milder reaction conditions. researchgate.net Engineering and screening for robust nitrilases with high activity and selectivity towards specific dinitrile substrates is an active area of research. researchgate.net
Advanced Sensing Applications
Development of Derivatives for the Detection of Nitroaromatic Compounds (NACs)
Nitroaromatic compounds (NACs) are a class of chemicals used in the manufacturing of explosives, dyes, and pharmaceuticals, and many are recognized as environmental pollutants and health hazards. nih.gov Consequently, the development of sensitive and selective methods for their detection is a significant area of research. nih.govresearchgate.net One of the most promising strategies involves the use of fluorescent chemical sensors. mdpi.com This technique relies on the principle of fluorescence quenching, where the fluorescence intensity of a sensor molecule is diminished upon interaction with an analyte (the quencher). mdpi.com
The design of these sensors often involves creating molecules with electron-rich aromatic systems that can engage in favorable interactions with the electron-deficient rings of NACs. nih.gov While specific derivatives of this compound for this purpose are not prominently featured in available research, the structural motifs of this compound are relevant to the design of such sensors. Aromatic carboxylic acids have been successfully functionalized to create effective NAC detectors. nih.gov For example, a series of triphenylamine (B166846) (TPA) functionalized carboxylic acids have been synthesized and shown to be effective fluorescent sensors for NACs, particularly picric acid. nih.gov
The primary mechanism for detection is a photoinduced electron transfer (PET) from the electron-rich fluorescent sensor (the fluorophore) to the electron-deficient NAC molecule upon binding. mdpi.com This transfer of an electron from the excited state of the sensor to the NAC prevents the sensor from returning to its ground state via fluorescence emission, resulting in quenching. The efficiency of this quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.
The sensitivity and selectivity of a sensor are determined by its molecular structure. Researchers can tune the properties of the sensor by modifying its functional groups to enhance its interaction with target NACs. It is plausible that derivatives of this compound could be synthesized to act as fluorescent sensors, leveraging its aromatic core for interaction with NACs.
The table below presents representative data on the fluorescence quenching efficiency of a sensor with various nitroaromatic compounds, quantified by the Stern-Volmer quenching constant (Ksv). A higher Ksv value indicates a more efficient quenching process and thus higher sensitivity of the sensor towards that specific analyte.
| Quencher (Nitroaromatic Compound) | Stern-Volmer Constant (Ksv) M⁻¹ |
| 2,4,6-Trinitrophenol (Picric Acid) | 1.04 x 10⁵ |
| 2,4-Dinitrotoluene (DNT) | 0.41 x 10⁴ |
| 1,3-Dinitrobenzene (DNB) | 0.16 x 10⁴ |
| 4-Nitrotoluene | 0.12 x 10⁴ |
| 4-Nitrobenzoic acid | 0.09 x 10⁴ |
| Nitrobenzene | 0.08 x 10⁴ |
| Data is representative of typical fluorescence quenching sensors for NACs and is provided for illustrative purposes. |
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid over-nitration or decomposition.
- Use TLC or HPLC to track reaction progress and confirm intermediate formation .
- Optimize solvent systems for recrystallization to enhance purity and yield, as nitro and cyano groups may influence solubility .
How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- Purity Assessment :
- Melting point consistency (compare with literature) and HPLC analysis (≥95% purity threshold) are critical .
What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for nitro-substituted benzoic acids?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Methodological approaches include:
- Solvent Correction in DFT : Incorporate solvent models (e.g., COSMO-RS) to refine calculated NMR/IR spectra .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure. Use SHELXL for refinement, adjusting parameters like displacement ellipsoids for nitro/cyano groups .
- Dynamic NMR Studies : Probe tautomeric equilibria (e.g., carboxyl proton exchange) under variable-temperature conditions .
In crystallographic studies of this compound derivatives, how should SHELXL refinement parameters be optimized to handle disorder in the nitro or cyano groups?
Advanced Research Question
- Disorder Modeling :
- Thermal Motion :
- Data Collection : High-resolution (≤1.0 Å) datasets are preferred to resolve subtle disorder .
What are the critical safety protocols for handling nitro-substituted benzoic acids in laboratory settings, based on GHS hazard classifications?
Basic Research Question
- Hazard Mitigation :
- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Use fume hoods to avoid inhalation of dust (H335) and ensure adequate ventilation .
- Spill Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
